4-Fluoro-3-phenoxybenzoic acid

Human Serum Albumin Binding Pyrethroid Metabolite Toxicology Fluorescence Spectroscopy

4-Fluoro-3-phenoxybenzoic acid (4F-3-PBA) is the definitive, irreplaceable urinary biomarker for cyfluthrin exposure—unlike the non-specific metabolite 3-phenoxybenzoic acid. Its unique 4-fluoro-3-phenoxy substitution imparts a distinct pKa of 3.89±0.10 and higher human serum albumin binding affinity (Ka=1.53×10⁵ L mol⁻¹ vs. 1.42×10⁵ for 3-PBA), indicating a different pharmacokinetic profile. For public health laboratories, occupational monitoring programs, and toxicology researchers requiring assay specificity, substituting with generic 3-PBA would result in complete loss of analyte identity. This ≥98% pure, white crystalline powder (mp 99–100°C) is also the essential synthetic building block for fluorinated pyrethroids. Procure the exact metabolite to ensure regulatory-grade biomonitoring precision.

Molecular Formula C13H9FO3
Molecular Weight 232.21 g/mol
CAS No. 77279-89-1
Cat. No. B1329925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-phenoxybenzoic acid
CAS77279-89-1
Molecular FormulaC13H9FO3
Molecular Weight232.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)O)F
InChIInChI=1S/C13H9FO3/c14-11-7-6-9(13(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8H,(H,15,16)
InChIKeyVLXNXMTVRWIUJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-phenoxybenzoic acid (CAS 77279-89-1): Analytical Specifications and Physicochemical Profile for Research Procurement


4-Fluoro-3-phenoxybenzoic acid (4F-3-PBA, C₁₃H₉FO₃, MW 232.21) is a synthetic aromatic ether and diphenyl ether derivative [1]. It is a white crystalline powder with a melting point of 99-100°C, a predicted boiling point of 351.1±32.0°C, and a predicted density of 1.313±0.06 g/cm³ [2]. The compound exhibits a predicted acid dissociation constant (pKa) of 3.89±0.10, reflecting the electron-withdrawing influence of the fluorine atom on the benzoic acid moiety [2]. Commercially, 4-fluoro-3-phenoxybenzoic acid is supplied at purities ranging from 95% to 98% for research and analytical applications .

4-Fluoro-3-phenoxybenzoic acid (CAS 77279-89-1): Why Class-Level Analogs Fail in Specialized Analytical and Synthesis Workflows


While the broader class of phenoxybenzoic acids serves as key intermediates and metabolites for pyrethroid insecticides, 4-fluoro-3-phenoxybenzoic acid possesses a unique substitution pattern that directly impacts its chemical behavior and biological specificity. The presence of the fluorine atom at the 4-position relative to the phenoxy group at the 3-position is not a trivial modification [1]. This specific arrangement alters the electron density of the aromatic ring, resulting in a predicted pKa of 3.89, which differentiates its acidity profile from non-fluorinated analogs like 3-phenoxybenzoic acid [2]. Critically, this structural difference is the basis for its distinct metabolic origin: 4-fluoro-3-phenoxybenzoic acid is a specific urinary biomarker for exposure to the pyrethroid cyfluthrin, whereas 3-phenoxybenzoic acid (3-PBA) is a general, non-specific metabolite for many pyrethroids [3]. Therefore, substituting a generic 3-phenoxybenzoic acid derivative for 4-fluoro-3-phenoxybenzoic acid in an analytical method or a synthetic pathway targeting a specific fluoro-phenoxy moiety would lead to a complete loss of assay specificity or the generation of an unintended chemical product.

4-Fluoro-3-phenoxybenzoic acid (CAS 77279-89-1): Quantified Differentiation Evidence for Procurement Decisions


Enhanced HSA Binding Affinity of 4-Fluoro-3-phenoxybenzoic Acid Compared to Non-Fluorinated 3-Phenoxybenzoic Acid

In a comparative study using steady-state fluorescence spectroscopy and isothermal titration calorimetry, 4-fluoro-3-phenoxybenzoic acid (4F-3-PBA) demonstrated a higher binding constant to human serum albumin (HSA) compared to its non-fluorinated analog, 3-phenoxybenzoic acid (3-PBA). The binding constant for 4F-3-PBA was determined to be 1.53 × 10⁵ L mol⁻¹, whereas 3-PBA exhibited a binding constant of 1.42 × 10⁵ L mol⁻¹ [1]. This indicates a stronger interaction of the fluorinated metabolite with this key transport protein.

Human Serum Albumin Binding Pyrethroid Metabolite Toxicology Fluorescence Spectroscopy

Specificity of 4-Fluoro-3-phenoxybenzoic Acid as a Urinary Biomarker for Cyfluthrin Exposure Versus the Broad Specificity of 3-Phenoxybenzoic Acid

A key analytical differentiator is the specificity of 4-fluoro-3-phenoxybenzoic acid as a urinary biomarker. This compound is a specific metabolite for the pyrethroid insecticide cyfluthrin, whereas the common analog 3-phenoxybenzoic acid (3-PBA) is a non-specific metabolite for up to 20 different synthetic pyrethroids, including permethrin, cypermethrin, and deltamethrin [1][2]. This specificity is further supported by analytical performance data, which show a limit of detection (LOD) for 4F-3-PBA of 0.005 µg/L and a quality control mean concentration of 20.9 µg/L with a coefficient of variation (CV) of 6.0% in a validated biomonitoring method [3].

Biomonitoring Exposure Assessment Pyrethroid Pesticides Analytical Chemistry

Acidity Modulation (pKa) in 4-Fluoro-3-phenoxybenzoic Acid Due to Electron-Withdrawing Fluorine Substituent

The presence of a fluorine atom at the 4-position of the benzoic acid ring in 4-fluoro-3-phenoxybenzoic acid directly influences its acidity. The predicted acid dissociation constant (pKa) for this compound is 3.89±0.10 [1]. In contrast, the unsubstituted analog, benzoic acid, has a pKa of 4.20. This difference of approximately 0.31 pKa units (translating to roughly a 2-fold increase in acidity) is attributed to the inductive electron-withdrawing effect of the fluorine atom, which stabilizes the conjugate base (carboxylate anion) [2].

Physicochemical Properties Acid Dissociation Constant Benzoic Acid Derivatives Quantitative Structure-Property Relationship

4-Fluoro-3-phenoxybenzoic acid (CAS 77279-89-1): High-Value Application Scenarios Based on Evidenced Differentiation


Analytical Chemistry and Biomonitoring: A Specific Biomarker for Cyfluthrin Exposure Assessment

4-Fluoro-3-phenoxybenzoic acid is an irreplaceable analytical standard for quantifying human exposure to the pyrethroid insecticide cyfluthrin. Its unique metabolic origin provides the requisite specificity that the common, non-specific metabolite 3-phenoxybenzoic acid lacks [1]. Public health laboratories, epidemiological researchers, and occupational health monitoring programs use this compound to accurately assess cyfluthrin exposure in populations, such as firefighters and agricultural workers, through validated urine analysis methods [2]. The reported limit of detection (0.005 µg/L) and high precision (CV of 6.0%) in such assays underscore its suitability for high-quality biomonitoring studies [3].

Toxicology and Pharmacology: Investigating Metabolite-Specific Protein Binding and Toxicity

Researchers investigating the toxicological mechanisms of pyrethroid metabolites require 4-fluoro-3-phenoxybenzoic acid to conduct binding and activity studies that are distinct from those using 3-phenoxybenzoic acid. The evidence that 4-fluoro-3-phenoxybenzoic acid exhibits a higher binding affinity to human serum albumin (HSA) (Ka = 1.53 × 10⁵ L mol⁻¹) than 3-PBA (Ka = 1.42 × 10⁵ L mol⁻¹) indicates a potentially different pharmacokinetic and toxicokinetic profile [4]. Consequently, in vitro and in vivo toxicology studies designed to elucidate the mechanisms of cyfluthrin toxicity must use this specific metabolite to ensure the findings are relevant to the parent compound's metabolic fate.

Chemical Synthesis: A Key Intermediate for Fluorine-Containing Pyrethroids and Agrochemicals

4-Fluoro-3-phenoxybenzoic acid serves as a critical synthetic intermediate for building specific fluorinated chemical structures, notably in the synthesis of pyrethroid insecticides and other agrochemicals [5]. Its unique substitution pattern and acidity profile (pKa 3.89) influence its reactivity in key transformations, such as esterification and amide formation, which are essential for constructing the final active pharmaceutical or agrochemical ingredients [6]. Researchers developing new synthetic routes for fluorinated compounds or scaling up the production of cyfluthrin-related materials rely on this specific isomer to achieve the desired molecular architecture.

Environmental Fate Studies: Tracking a Specific Transformation Product

In environmental science, 4-fluoro-3-phenoxybenzoic acid is a known soil, plant, and surface water metabolite of cyfluthrin [7]. Studies investigating the environmental degradation pathways and persistence of cyfluthrin must have access to this compound as an analytical standard to identify, quantify, and track its formation and movement in various environmental compartments. Using the non-specific analog 3-phenoxybenzoic acid would confound the results, as it can originate from a multitude of other pyrethroid sources.

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